3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Overview
Description
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid is a complex organic compound characterized by its bromophenyl group and thiolane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for various organic reactions.
Biology: In biological research, 3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyestuffs, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, modulating their activity. The thiolane moiety may participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in metabolic pathways. Its binding affinity and specificity determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
3-(3-Bromophenyl)propionic acid
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)propanoic acid
Bromophenylboronic acid
Uniqueness: 3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid stands out due to its unique combination of bromophenyl and thiolane groups. This combination provides distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
3-(3-bromophenyl)-2-(1,1-dioxothiolan-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c14-11-3-1-2-9(6-11)7-12(13(15)16)10-4-5-19(17,18)8-10/h1-3,6,10,12H,4-5,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNFFYMTEVUTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(CC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184225-10-2 | |
Record name | 3-(3-bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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